molecular formula C5H7N3O B112909 2-Amino-6-methoxypyrazine CAS No. 6905-47-1

2-Amino-6-methoxypyrazine

Cat. No. B112909
CAS RN: 6905-47-1
M. Wt: 125.13 g/mol
InChI Key: YGFNVCMGUHJLRU-UHFFFAOYSA-N
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Description

“2-Amino-6-methoxypyrazine” is a chemical compound with the molecular formula C5H7N3O . It is also known by other names such as pyrazinamine, 6-methoxy, 6-methoxypyrazinamine, 6-methoxy-pyrazin-2-ylamine, 2-pyrazinamine, 6-methoxy, and others .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-methoxypyrazine involves a pyrazine ring with an amino group at the 2-position and a methoxy group at the 6-position . The molecule has 19 atoms and 51 normal modes of vibrations . The intramolecular hydrogen bond formation can be correlated to the strong electrostatic interaction between the electro-negative atoms and electro-positive atoms .

Scientific Research Applications

Agricultural Chemicals in Groundwater

Research has shown that certain agricultural chemicals, including a variety of pyrazines, are related to land use, especially in groundwater contamination. This includes the use and detection of pyrazines in agricultural runoff and their impact on water quality (Kolpin, 1997).

Biosynthesis in Wine Grapes

Studies have focused on the biosynthesis of methoxypyrazines, including 2-amino-6-methoxypyrazine, in wine grapes. The research reveals insights into the metabolic pathways of these compounds, which significantly influence the flavor profile of wines (Lei et al., 2019).

Enantiodifferentiation in Various Species

Research has investigated the enantiomeric distribution of methoxypyrazines in different species, including plants and insects. This study is crucial for understanding the natural biosynthesis of these compounds (Legrum et al., 2014).

Role in Wine Flavor

Methoxypyrazines, including variations of 2-amino-6-methoxypyrazine, are key to the herbaceous/green/vegetal sensory attributes in certain wine varieties. Research has identified specific genes and enzymes responsible for their synthesis in grape berries, impacting wine flavor (Dunlevy et al., 2013).

Olfactory Receptor Identification

Research has identified specific olfactory receptors for methoxypyrazines, helping to understand how these compounds contribute to odor discrimination in various species (Pelosi et al., 1982).

Analytical Methods in Wine Studies

Innovative methods have been developed for the quantitative analysis of methoxypyrazines in wines, contributing to understanding the impact of these compounds on wine aroma and flavor (Allen et al., 1994).

Viticulture and Enology

A comprehensive review discusses how viticultural and enological procedures affect the levels of methoxypyrazines in grapes, musts, and wines. This includes insights into how different practices in grape growing and wine making can influence these compounds (Sidhu et al., 2015).

Methoxypyrazine Biosynthesis Variables

Studies have explored how environmental factors, like light exposure and crop level, influence the biosynthesis of methoxypyrazines in Cabernet Sauvignon, affecting the final wine flavor (Dunlevy et al., 2013).

Safety And Hazards

2-Amino-6-methoxypyrazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Amino-6-methoxypyrazine are not mentioned in the search results, research in the field of pyrazine derivatives is ongoing. These compounds are of interest due to their potential pharmaceutical, biological, commercial, and industrial applications .

properties

IUPAC Name

6-methoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFNVCMGUHJLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406669
Record name 2-AMINO-6-METHOXYPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxypyrazine

CAS RN

6905-47-1
Record name 2-AMINO-6-METHOXYPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-methoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 6-chloro-2-pyrazinamine (200 mg, 1.544 mmol) and sodium methoxide (250 mg, 4.63 mmol) in methanol (3.9 ml) was heated to 130° C. via a microwave reactor for 60 min. The crude product mixture was purified by RP-HPLC to give 6-(methyloxy)-2-pyrazinamine (154 mg, 1.231 mmol, 80% yield). MS (ES+) m/z 125.8 (MH+).
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200 mg
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250 mg
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Synthesis routes and methods III

Procedure details

To a stirred solution of methanol (89 μL; 2.2 mmol) in dioxane (1 mL) was added sodium hydride (53 mg; 2.2 mmol). After stirring for 30 minutes, 2-amino-6-chloropyrazine (258 mg; 2.0 mmol) was added and the reaction was heated to 90° C. After stirring for 12 hours, the reaction was cooled to room temperature, diluted with 30 mL of ethyl acetate and washed with aqueous 10% sodium carbonate (1×30 mL), and brine (30 mL), then dried (MgSO4) and filtered. The crude product was purified using the Biotage 12i cartridge eluting with hexane and ethyl acetate (3:1) to yield a white solid (11% yield).
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258 mg
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30 mL
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11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SK Vohra, GW Harrington, DE Zacharias… - The Journal of Organic …, 1979 - ACS Publications
… A singlecrystal structure determination on 2 showed it to be 2-amino-6methoxypyrazine, a compound prepared earlier by Palamidessi and Bernardi;9 they reported a melting point of …
Number of citations: 14 pubs.acs.org
H NAKAO, M FUKUSHIMA… - Chemical and …, 1974 - jstage.jst.go.jp
… Amino-6-ethoxypyrazine (XIId)—-—This compound was prepared from XId by the similar method to that for 2—amino—6-methoxypyrazine (IV).9) Yield, 55%, mp 76 (from benzene—…
Number of citations: 5 www.jstage.jst.go.jp
F UCHIMARU, S OKADA, A KOSASAYAMA… - Chemical and …, 1972 - jstage.jst.go.jp
… In the case of 2—amino—6methoxypyrazine 4-oxide, the desired product (VId) was prepared from the intermediate pyridinium salt (IId) by refluxing in pyridine. On the other hand, 2-…
Number of citations: 4 www.jstage.jst.go.jp
EC Taylor, AJ Cocuzza - The Journal of Organic Chemistry, 1979 - ACS Publications
7-Azaxanthopterin (7-aminopyrimido [5, 4-e]-as-triazine-3, 5 (2/1, 6//)-dione)(2) was prepared from 2-amino-4-hydrazino-6 (l/i)-pyrimidone (4) by acetylation to the 4-(2-acetylhydrazino) …
Number of citations: 11 pubs.acs.org

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